2-(Isobutylamino)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpropylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)7-12-10-6-4-3-5-9(10)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXAEDNEZJCEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 Isobutylamino Benzoic Acid and Its Derivatives
Classical and Contemporary Approaches to the Core 2-(Isobutylamino)benzoic Acid Scaffold
The construction of the fundamental this compound structure can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction.
Nucleophilic Aromatic Substitution Reactions on Halogenated Benzoic Acid Precursors
Nucleophilic aromatic substitution (SNAᵣ) is a powerful and widely used method for the formation of carbon-nitrogen bonds on an aromatic ring. beilstein-journals.orgmasterorganicchemistry.commasterorganicchemistry.com This approach involves the reaction of a halogenated benzoic acid derivative, typically a fluoro- or chloro-substituted precursor, with isobutylamine. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate the ring towards nucleophilic attack. masterorganicchemistry.com
The general mechanism involves the addition of the nucleophile (isobutylamine) to the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the desired this compound. The reactivity of the halogen leaving group generally follows the order F > Cl > Br > I. masterorganicchemistry.com
For instance, the synthesis of 4-Bromo-2-(isopropylamino)benzoic acid has been reported via the reaction of a fluorinated benzoic acid precursor with isopropylamine. A similar strategy can be envisioned for the synthesis of this compound, where 2-fluorobenzoic acid or 2-chlorobenzoic acid would serve as the starting material.
Reductive Amination Pathways for the Introduction of the Isobutylamino Moiety
Reductive amination provides an alternative and versatile pathway for the synthesis of this compound. organic-chemistry.orgrsc.org This method typically involves the reaction of an amino-substituted benzoic acid with isobutyraldehyde (B47883) in the presence of a reducing agent. A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (B8407120). jst.go.jp
The reaction proceeds through the initial formation of an imine intermediate from the condensation of the amino group of the benzoic acid with the aldehyde. This imine is then reduced in situ by the hydride reagent to afford the secondary amine product. Reductive amination is often favored for its mild reaction conditions and high selectivity. organic-chemistry.orgd-nb.info
A specific example is the synthesis of 4-bromo-3-(isobutylamino)benzoic acid, which was successfully achieved through the reductive amination of 3-amino-4-bromobenzoic acid with isobutyraldehyde using sodium triacetoxyborohydride. jst.go.jp This demonstrates the applicability of this method for preparing substituted derivatives.
Synthesis of Positional Isomers and Halogenated Derivatives as Key Synthetic Building Blocks
Halogenated derivatives of this compound are crucial intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex molecules through cross-coupling reactions and other transformations.
Preparation and Reactivity of 2-Chloro-4-(isobutylamino)benzoic Acid Derivatives
The synthesis of 2-chloro-4-(isobutylamino)benzoic acid derivatives has been documented, highlighting their utility in the preparation of larger, cyclic structures. For example, the condensation of 2-chloro-4-(isobutylamino)benzoic acid in the presence of dichlorotriphenylphosphorane (B105816) in 1,1,2,2-tetrachloroethane (B165197) has been shown to produce a cyclic triamide. researchgate.netresearchgate.net This reactivity underscores the importance of the chloro-substituent as a handle for further chemical transformations.
Synthetic Routes to 2-Bromo-4-(isobutylamino)benzoic Acid Derivatives
Similar to their chloro-analogs, 2-bromo-4-(isobutylamino)benzoic acid derivatives are valuable synthetic intermediates. The condensation of the 2-bromo counterpart has been shown to require different reaction conditions, utilizing silicon tetrachloride in pyridine (B92270) to form cyclic structures. researchgate.netresearchgate.net Furthermore, palladium-mediated intramolecular biarylation of the cyclic triamide derived from 2-bromo-4-(isobutylamino)benzoic acid has been successfully employed to create more complex, fused aromatic systems. researchgate.netresearchgate.net This highlights the utility of the bromo-substituent in facilitating carbon-carbon bond formation.
Targeted Synthesis of 4-Bromo-3-(isobutylamino)benzoic Acid Derivatives
The targeted synthesis of 4-bromo-3-(isobutylamino)benzoic acid has been achieved through a reductive amination strategy. jst.go.jp Specifically, commercially available 3-amino-4-bromobenzoic acid undergoes reaction with isobutyraldehyde in the presence of sodium triacetoxyborohydride to yield the desired product. jst.go.jp This building block has been utilized in self-condensation reactions to explore the formation of cyclic amides, although these reactions can sometimes lead to the formation of smaller cyclic structures like triamides and tetraamides instead of the desired larger macrocycles. researchgate.netscispace.com
Derivatization and Functionalization Strategies for Enhanced Complexity
The core structure of this compound offers multiple reactive sites—the secondary amine, the carboxylic acid, and the aromatic ring—that are amenable to a variety of chemical transformations. These modifications are crucial for fine-tuning the molecule's physicochemical properties and biological interactions.
Esterification and Amidation for Pharmacophore Modulation
The carboxylic acid moiety of this compound is a prime target for modification through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for altering a compound's solubility, lipophilicity, metabolic stability, and ability to form hydrogen bonds.
Esterification: Conversion of the carboxylic acid to an ester can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis, provides the corresponding alkyl 2-(isobutylamino)benzoates. This modification typically increases the lipophilicity of the parent compound, which can influence its absorption and distribution characteristics.
Amidation: The synthesis of amides from this compound introduces new hydrogen bond donors and acceptors, significantly altering the molecule's interaction with biological targets. This is typically accomplished by first activating the carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the addition of a primary or secondary amine. A patent describing the synthesis of related benzopyrazole analogues utilizes such standard amidation procedures to couple carboxylic acids with amines, highlighting the broad applicability of this reaction. google.com
These modifications allow for the systematic exploration of the chemical space around the benzoic acid core, a strategy essential for developing structure-activity relationships (SAR).
| Transformation | Reagents | Product Type | Purpose |
| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | 2-(Isobutylamino)benzoate Ester | Increase lipophilicity, modulate solubility |
| Amidation | Amine (R₂NH), Coupling Agent (e.g., EDC, DCC) | 2-(Isobutylamino)benzamide | Introduce H-bond donors/acceptors, alter binding |
Sulfonamidation Reactions for Bioactivity Enhancement
The introduction of a sulfonamide group is a well-established strategy in medicinal chemistry to enhance biological activity and modulate pharmacokinetic properties. For the this compound scaffold, a sulfonamide linkage can be theoretically installed at the secondary amine. This would involve the reaction of this compound with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. The resulting N-sulfonylated product incorporates the robust and metabolically stable sulfonamide moiety, which is a key feature in many marketed drugs. While specific examples for the direct sulfonamidation of this compound are not prominent in the reviewed literature, the synthesis of positional isomers like 4-{[2-[(2-furylsulfonyl)(isobutyl)amino]-5-(trifluoromethyl)phenoxy]methyl}benzoic acid analogs demonstrates the chemical compatibility of the isobutylamino group with sulfonamide formation in more complex systems. researchgate.net
| Reaction | Reactants | Moiety Introduced | Potential Bio-enhancement |
| N-Sulfonylation | This compound, Sulfonyl Chloride (R-SO₂Cl), Base | N-Sulfonamide | Improved metabolic stability, new interactions with biological targets |
Palladium-Catalyzed Cross-Coupling Methodologies for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, enabling the synthesis of complex biaryl and substituted aromatic structures. For the this compound scaffold, these reactions can be used to append new aryl or alkyl groups to the benzene (B151609) ring, significantly increasing molecular complexity.
To be susceptible to cross-coupling, the aromatic ring must first be functionalized with a suitable group, typically a halogen (e.g., bromine or iodine). Research has shown the successful use of a related precursor, 2-bromo-4-(isobutylamino)benzoic acid, in a palladium-mediated intramolecular biarylation reaction. researchgate.net In this work, a cyclic triamide of the acid was synthesized and subsequently cyclized using a palladium catalyst with tri-tert-butylphosphine (B79228) as the ligand to form a complex polycyclic structure. researchgate.netresearchgate.net This demonstrates that the this compound framework, once halogenated, is a viable substrate for advanced C-C bond-forming reactions. Such strategies are invaluable for building rigid scaffolds often found in pharmacologically active compounds. beilstein-journals.orgacs.org
| Reaction Type | Precursor Example | Catalyst/Ligand System | Product Feature |
| Intramolecular Biarylation | Cyclic triamide of 2-bromo-4-(isobutylamino)benzoic acid | Palladium / tri-tert-butylphosphine | Fused polycyclic aromatic system |
Cascade Reaction Sequences for the Synthesis of Related Benzoic Acid Derivatives
Cascade reactions, or tandem reactions, involve a sequence of intramolecular or intermolecular transformations that occur in a single pot, offering high efficiency and atom economy. Such processes are highly valuable for rapidly constructing complex molecular architectures from simple starting materials.
A reported multicomponent cascade reaction utilizes isatoic anhydrides, alkylamines (such as isobutylamine), and benzylic alcohols with a Palladium(II)/TPPMS catalyst system. researchgate.net In this sequence, the isatoic anhydride (B1165640) first reacts with the alkylamine to generate a 2-(alkylamino)benzoate intermediate in situ. This is followed by a palladium-catalyzed dehydrogenation of the benzylic alcohol to an aldehyde, which then undergoes cyclocondensation with the generated aminobenzoate. researchgate.net While the final product in this specific sequence is a quinazolinone derivative rather than a simple substituted benzoic acid, it exemplifies how this compound precursors can be generated and immediately utilized in a one-pot synthesis to build more elaborate heterocyclic systems. organic-chemistry.orgnih.govnih.gov
Exploitation of Isatoic Anhydride Derivatives in Amino Benzoic Acid Synthesis
Isatoic anhydride is a versatile and commercially available precursor for the synthesis of a wide range of N-substituted anthranilic acids. The reaction of isatoic anhydride with a primary amine is a direct and efficient method for preparing compounds like this compound.
The mechanism involves the nucleophilic attack of the amine (isobutylamine) on one of the carbonyl carbons of the anhydride ring. This leads to ring-opening and the formation of an unstable carbamic acid intermediate, which readily decarboxylates (loses CO₂) to yield the final this compound product. This method is straightforward and has been used to synthesize various N-substituted aminobenzoic acids, such as N-benzyl-2-aminobenzoic acid. ajol.infogoogle.com The reaction can be carried out in a one-pot fashion and serves as the foundational step for many of the more complex derivatizations discussed previously. ccspublishing.org.cngoogle.com
| Precursor | Reagent | Key Transformation | Product |
| Isatoic Anhydride | Isobutylamine | Ring-opening followed by decarboxylation | This compound |
Advanced Structural Characterization and Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.
The ¹H NMR spectrum of 2-(Isobutylamino)benzoic acid provides specific information about the chemical environment of each proton. The spectrum is characterized by distinct signals for the isobutyl group, the aromatic ring protons, and the protons of the amine and carboxylic acid groups. The isobutyl group protons typically appear in the upfield region, while the aromatic protons are found further downfield due to the deshielding effects of the benzene (B151609) ring current.
Based on analyses of similar structures, the expected proton signals are as follows rsc.org:
A doublet for the six equivalent methyl (CH₃) protons of the isobutyl group.
A multiplet for the single methine (CH) proton, coupled to both the methyl and methylene (B1212753) protons.
A triplet or doublet of doublets for the two methylene (CH₂) protons, which are coupled to the methine proton and the amine (NH) proton.
A series of multiplets in the aromatic region corresponding to the four protons on the substituted benzene ring.
A broad singlet for the amine (NH) proton, the chemical shift of which can be concentration and solvent dependent.
A very broad singlet far downfield for the acidic proton of the carboxylic acid (COOH) group rsc.org.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
|---|---|---|---|
| -CH(CH ₃)₂ | ~0.9 | Doublet (d) | ~6.5 |
| -CH (CH₃)₂ | ~1.8-1.9 | Multiplet (m) | - |
| -CH ₂-NH- | ~2.9 | Triplet (t) or Doublet of Doublets (dd) | ~6.4 |
| Ar-H | ~6.6-8.0 | Multiplet (m) | - |
| -NH - | Variable (Broad s) | Singlet (s) | - |
Note: Predicted values are based on analogous compounds and general spectroscopic principles. Actual values may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. docbrown.infooregonstate.edu For this compound, with its molecular formula C₁₁H₁₅NO₂, eleven distinct carbon signals are expected, unless there is accidental chemical shift equivalence. spectrabase.comrsc.org The spectrum clearly distinguishes between the aliphatic carbons of the isobutyl group and the aromatic and carbonyl carbons. The carbonyl carbon of the carboxylic acid is particularly notable for its significant downfield shift due to the strong deshielding effect of the two oxygen atoms. docbrown.info
Computational predictions suggest the following chemical shifts for the carbon atoms spectrabase.com:
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ) (ppm) |
|---|---|
| -CH(C H₃)₂ | ~20.1 |
| -C H(CH₃)₂ | ~27.1 |
| -C H₂-NH- | ~49.8 |
| Aromatic C -H | ~112.0 - 134.0 |
| Aromatic C -N | ~143.0 |
| Aromatic C -COOH | ~116.0 |
Note: Values are based on computed data and analysis of similar compounds. rsc.orgspectrabase.com
While 1D NMR provides fundamental data, 2D NMR experiments are employed to resolve ambiguities and definitively establish molecular connectivity. nih.govresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings. In the spectrum of this compound, COSY would show cross-peaks connecting the NH proton to the CH₂ protons, the CH₂ protons to the CH proton, and the CH proton to the two CH₃ groups, confirming the structure of the isobutylamino side chain. It would also show correlations between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to unambiguously assign the ¹³C signals for all protonated carbons by linking the proton shifts from the ¹H NMR spectrum to the carbon shifts in the ¹³C spectrum. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for connecting different parts of the molecule. For instance, HMBC would show correlations from the CH₂ protons of the isobutyl group to the C2 carbon of the aromatic ring, and from the H6 aromatic proton to the carbonyl carbon of the carboxylic acid group, thus confirming the substitution pattern of the benzene ring.
Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopic Fingerprinting
Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting IR or FTIR spectrum provides a unique "fingerprint" by revealing the presence of specific functional groups. nist.govdocbrown.info
The IR spectrum of this compound is expected to display several characteristic absorption bands:
A broad absorption band in the range of 3300-2500 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. docbrown.info
A moderate absorption band around 3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. rsc.org
C-H stretching vibrations for the aromatic ring (typically >3000 cm⁻¹) and the aliphatic isobutyl group (typically <3000 cm⁻¹). docbrown.info
A strong, sharp absorption band between 1700-1680 cm⁻¹ due to the C=O (carbonyl) stretching of the aryl carboxylic acid. docbrown.info
N-H bending vibrations, typically around 1550-1650 cm⁻¹.
C=C stretching vibrations within the aromatic ring in the 1625-1465 cm⁻¹ region. docbrown.info
C-O stretching and O-H bending vibrations for the carboxylic acid group, found between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹. docbrown.info
C-N stretching vibrations for the amine group, typically in the 1350-1250 cm⁻¹ range.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Broad, Strong |
| Amine N-H | Stretch | ~3400 | Moderate |
| Aromatic C-H | Stretch | 3100 - 3000 | Moderate |
| Aliphatic C-H | Stretch | 3000 - 2850 | Moderate |
| Carbonyl C=O | Stretch | 1700 - 1680 | Strong, Sharp |
| Aromatic C=C | Stretch | 1625 - 1465 | Moderate |
| Amine N-H | Bend | 1650 - 1550 | Moderate |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) for Conjugation and Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzoic acid moiety contains two primary chromophores: the benzene ring and the carboxyl group. The isobutylamino group acts as an auxochrome, a group that modifies the absorption of a chromophore.
The spectrum of benzoic acid typically shows three absorption bands, often referred to as the A, B, and C bands. researchgate.net For this compound, the π → π* transitions of the conjugated system of the benzene ring and carbonyl group are expected. The non-bonding electrons on the nitrogen atom of the amino group can also participate in n → π* transitions. The attachment of the electron-donating isobutylamino group to the benzene ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzoic acid, moving them to longer wavelengths. rsc.org The exact position of the absorption maxima (λmax) can be sensitive to the solvent polarity and pH of the solution. rsc.orgacademie-sciences.fracademie-sciences.fr
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. nist.gov
For this compound (C₁₁H₁₅NO₂), the molecular weight is 193.25 g/mol , and the exact mass is 193.110279 g/mol . spectrabase.com The mass spectrum would show a molecular ion peak (M⁺•) at m/z = 193.
The fragmentation of the molecular ion is predictable based on the structure. Key fragmentation pathways include:
Alpha-cleavage: This is a common fragmentation pattern for amines. miamioh.edu Cleavage of the bond between the nitrogen and the isobutyl group can occur in two ways. Loss of a propyl radical (•CH(CH₃)₂) would result in a fragment ion at m/z = 150.
Loss of functional groups: The molecular ion can lose neutral molecules. Loss of the entire isobutyl group would lead to a fragment at m/z = 136. Loss of the carboxyl group (•COOH) is also possible, though less common than loss of CO₂. Loss of a water molecule (H₂O) from the carboxylic acid can produce a peak at m/z = 175 (M-18).
Fragmentation of the benzoic acid core: Following initial fragmentation, further characteristic losses from the benzoyl portion of the molecule can occur, such as the loss of carbon monoxide (CO) from a benzoyl-type cation. docbrown.info
Table 4: Predicted Key Mass Fragments for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 193 | [C₁₁H₁₅NO₂]⁺• | Molecular Ion (M⁺•) |
| 175 | [C₁₁H₁₃NO]⁺• | Loss of H₂O |
| 150 | [C₈H₈NO₂]⁺ | Alpha-cleavage: Loss of •C₃H₇ |
| 136 | [C₇H₆NO₂]⁺ | Loss of isobutyl group |
| 121 | [C₇H₅O₂]⁺ | Loss of isobutylamine |
| 105 | [C₇H₅O]⁺ | [M - H₂O - CO]⁺• |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition by measuring its mass with very high accuracy. For this compound, HRMS provides an exact mass that distinguishes it from other compounds with the same nominal mass.
The molecular formula of this compound is C₁₁H₁₅NO₂. Its theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of its constituent atoms, is 193.11028 Da. nih.gov In a typical HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI), the compound is often observed as a protonated molecule, [M+H]⁺. The ability to measure the mass-to-charge ratio (m/z) of this ion to several decimal places allows for the confident determination of its elemental formula, C₁₁H₁₆NO₂⁺. semanticscholar.org This high level of precision is indispensable for differentiating between isomers and identifying unknown compounds in complex mixtures. rsc.orgdocbrown.info
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight (g/mol) | 193.24 |
| Theoretical Exact Mass (Da) | 193.11028 nih.gov |
| Expected [M+H]⁺ Ion | C₁₁H₁₆NO₂⁺ |
| Expected m/z for [M+H]⁺ (Da) | 194.11758 |
Solid-State Structural Analysis: Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Insights
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly documented, detailed SCXRD studies have been performed on its derivatives, offering significant conformational insights.
A notable example is the analysis of a coronene (B32277) amide analogue synthesized through the palladium-mediated intramolecular biarylation of a cyclic triamide of 2-bromo-4-(isobutylamino)benzoic acid. rsc.orgnih.gov Researchers obtained pale brown, plate-like crystals suitable for X-ray diffraction by the slow evaporation of a solution in a dichloromethane/hexane mixture. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.26590(10) |
| b (Å) | 25.57580(10) |
| c (Å) | 11.44520(10) |
| β (°) | 116.5650(10) |
| Volume (ų) | 2950.49(4) |
Chiroptical Spectroscopy: Circular Dichroism (CD) for Stereochemical Assessment
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules. researchgate.net Although this compound is an achiral molecule, CD spectroscopy becomes highly relevant for the stereochemical assessment of larger, chiral structures or assemblies derived from it.
For instance, N-alkylated poly(p-benzamide)s, which can be synthesized from monomers similar to this compound, can adopt helical conformations. These helical structures are chiral and therefore CD-active. yok.gov.trnih.gov Studies on such polymers have demonstrated that they exhibit strong CD signals in solution, which can be used to determine their helical screw sense. researchgate.net Analysis of the CD spectra of oligo(benzamides) and their corresponding polymers has confirmed the formation of stable, right-handed helical structures in solution. yok.gov.trnih.gov The intensity of the CD signals can be influenced by noncovalent interactions, such as hydrogen bonding and crystallization, which can amplify the chiral conformation of the polymer. nih.gov
Computational Chemistry and Theoretical Investigations
Quantum Chemical Modeling and Electronic Structure Calculations
Quantum chemical modeling serves as a powerful tool to predict the geometric and electronic properties of 2-(isobutylamino)benzoic acid. By solving approximations of the Schrödinger equation, these methods provide a quantitative description of the molecule's behavior at the atomic level.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For a molecule like this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov The optimization process systematically alters the geometry to find the configuration with the minimum total electronic energy.
Studies on structurally similar compounds, such as 2-[(2,3-dimethylphenyl)amino]benzoic acid (DMPABA) and benzoic acid itself, demonstrate that DFT provides reliable structural parameters. nih.gov The geometry of this compound is characterized by the planar benzoic acid core, with the isobutylamino group introducing conformational flexibility. The intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen of the carboxylic acid group is a key feature influencing the planarity and stability of the molecule.
Table 1: Predicted Optimized Geometrical Parameters for this compound based on DFT Studies of Analogous Compounds
| Parameter | Predicted Value | Description |
|---|---|---|
| C-N Bond Length | ~1.37 Å | Bond connecting the amino nitrogen to the benzene (B151609) ring. |
| C=O Bond Length | ~1.22 Å | Carbonyl bond length in the carboxylic acid group. |
| O-H Bond Length | ~0.97 Å | Hydroxyl bond length in the carboxylic acid group. |
| C-N-C Bond Angle | ~125° | Angle involving the isobutyl group, nitrogen, and the ring carbon. |
| O=C-O Bond Angle | ~123° | Angle within the carboxylic acid group. |
Note: These values are illustrative and based on typical results from DFT calculations on similar molecules.
Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzoic part of the molecule, particularly the amino group and the aromatic ring. The electron-donating nature of the isobutylamino group raises the energy of the HOMO. Conversely, the LUMO is likely concentrated on the electron-withdrawing carboxylic acid group and the benzene ring. researchgate.net The interaction between the donor (isobutylamino) and acceptor (carboxyl) moieties through the π-system of the ring leads to a charge transfer character, which can be analyzed by examining the composition of the frontier orbitals. Various global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net
Table 2: Key Reactivity Indices Derived from FMO Analysis
| Reactivity Index | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov This method is particularly effective for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions. researchgate.netresearchgate.net
In this compound, NBO analysis can reveal several key stabilizing interactions. A primary interaction is the delocalization of the nitrogen atom's lone pair (n) into the antibonding π* orbitals of the adjacent benzene ring and carbonyl group. This n → π* interaction is a significant source of resonance stabilization. Additionally, hyperconjugative interactions occur between the filled σ orbitals of the C-H and C-C bonds of the isobutyl group and the empty π* orbitals of the aromatic ring (σ → π*). The strength of these interactions is evaluated by the second-order perturbation energy, E(2), where a larger E(2) value indicates a more significant charge transfer and stabilization. researchgate.net
Table 3: Predicted Significant NBO Donor-Acceptor Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N | π* (Cring-Cring) | High | Resonance (Intramolecular Charge Transfer) |
| LP (1) N | π* (C=O) | Moderate | Resonance (Intramolecular Charge Transfer) |
| σ (C-H)isobutyl | π* (Cring-Cring) | Low-Moderate | Hyperconjugation |
Note: E(2) values are qualitative predictions based on typical findings for similar functional groups.
The Molecular Electrostatic Potential (MEP) is a real space property that provides a visual representation of the charge distribution within a molecule. nih.gov It is calculated from the molecule's electronic density and is plotted on the molecular surface, typically using a color scale where red indicates regions of most negative potential (electron-rich) and blue indicates regions of most positive potential (electron-poor). researchgate.netmdpi.com The MEP map is an invaluable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govrsc.org
For this compound, the MEP map is expected to show the most negative potential (red/yellow) concentrated around the oxygen atoms of the carboxylic acid group, due to their high electronegativity and the presence of lone pairs. These sites are the most likely points for electrophilic attack or for forming hydrogen bonds as an acceptor. The most positive potential (blue) would be located on the acidic hydrogen of the carboxyl group and the hydrogen atom of the amino group, identifying them as the primary sites for nucleophilic attack and hydrogen bond donation. The benzene ring would display a region of moderately negative potential above and below the plane due to its π-electron cloud. ucsb.edu
Conformational Analysis and Molecular Dynamics Simulations
The presence of rotatable single bonds in this compound means it is not a rigid structure but can adopt various three-dimensional shapes, or conformations. Understanding this conformational landscape is essential, as the molecule's biological activity and physical properties are often governed by its preferred low-energy shapes.
Conformational analysis aims to identify all stable conformers of a molecule and rank them by energy. For flexible molecules like this compound, this exploration is often performed using computational methods such as Monte Carlo (MC) simulations or molecular mechanics (MM) force fields. acs.org
In a Monte Carlo conformational search, random changes are made to the molecule's rotatable bonds (dihedral angles), and the energy of the resulting new conformation is calculated, typically using a fast molecular mechanics force field. acs.org If the new conformation is lower in energy, it is accepted. If it is higher in energy, it may be accepted based on a probability function (the Metropolis criterion), which allows the search to escape local energy minima and explore a wider range of the conformational space. This process is repeated for thousands or millions of steps to generate a representative set of low-energy structures. These studies are critical for understanding the molecule's flexibility and the relative populations of different conformers in solution. semanticscholar.org The key flexible bonds in this compound are the C-N bond linking the side chain to the ring and the C-C bonds within the isobutyl group itself.
Potential Energy Surface (PES) Mapping for Identifying Stable Conformers
The identification of stable conformers is a fundamental step in computational analysis. This is often achieved by mapping the potential energy surface (PES) of the molecule. A PES scan is performed by systematically changing specific dihedral angles within the molecule and calculating the corresponding energy at each step. This process helps to locate the energy minima on the surface, which correspond to the most stable three-dimensional arrangements of the atoms. researchgate.net
For a molecule like this compound, the key flexible bonds are the C-N bond linking the isobutyl group to the benzoic acid and the C-C bond of the isobutyl group. By rotating these bonds and calculating the energy, a conformational landscape can be generated. Computational approaches, such as a combination of Monte Carlo and Molecular Mechanics (MM), can be used to perform a thorough conformational search. acs.org The conformers that reside within a specified energy window (e.g., 10 kcal/mol) from the global minimum are then identified as the most likely to exist under normal conditions. acs.org This analysis is critical as the specific conformation of the molecule can dictate its physical properties and how it interacts with other molecules.
Dihedral Angle and Interatomic Distance Analysis in Relation to Molecular Flexibility
Computational studies measure these angles for the various low-energy conformers identified from PES mapping. acs.org The range of accessible dihedral angles at room temperature determines the molecule's conformational freedom. Similarly, interatomic distances between non-bonded atoms are measured to check for potential steric clashes or favorable intramolecular interactions, such as hydrogen bonds. acs.orgnih.gov For example, the distance between the amine hydrogen and the carboxylic oxygen can indicate the presence of an intramolecular hydrogen bond, which would significantly stabilize a particular conformation and reduce flexibility.
| Parameter | Atoms Involved | Significance |
|---|---|---|
| Dihedral Angle (τ1) | C(aromatic)-C(aromatic)-N-C(isobutyl) | Defines the orientation of the isobutylamino group relative to the benzene ring. |
| Dihedral Angle (τ2) | C(aromatic)-N-C(isobutyl)-C(isobutyl) | Describes the rotation within the isobutyl side chain. |
| Dihedral Angle (τ3) | C(aromatic)-C(aromatic)-C(carboxyl)-O(hydroxyl) | Defines the orientation of the carboxylic acid group relative to the benzene ring. chemrxiv.org |
| Interatomic Distance (d1) | N-H···O=C | Indicates potential for intramolecular hydrogen bonding, which restricts conformational freedom. acs.org |
Intermolecular Interaction Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netrsc.orgscience.gov This method maps various properties onto the surface, including the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. rsc.orgnih.gov Red spots on the d_norm map indicate contacts shorter than the van der Waals radii sum, typically corresponding to strong interactions like hydrogen bonds, while blue regions represent longer, weaker contacts. nih.gov
| Contact Type | Contribution (%) | Interaction Type |
|---|---|---|
| H···H | ~42% | Van der Waals forces |
| C···H/H···C | ~40% | Van der Waals / weak hydrogen bonds |
| O···H/H···O | ~12% | Hydrogen bonding |
| C···C | ~2% | π-π stacking |
| Other | <4% | Minor contacts |
Non-Covalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), provides a complementary view of intermolecular and intramolecular interactions. This method plots the RDG against the electron density, allowing for the visualization of non-covalent interactions in real space. researchgate.net The resulting 3D isosurfaces are color-coded to distinguish between different types of interactions: strong attractive interactions (like hydrogen bonds) are typically shown in blue, weak van der Waals interactions in green, and repulsive steric clashes in red. researchgate.net
For this compound, RDG analysis would be particularly useful for visualizing the intramolecular hydrogen bond between the amino proton and the carbonyl oxygen, as well as the intermolecular hydrogen bonds that form dimers between carboxylic acid groups. It can also map the weaker van der Waals interactions involving the isobutyl group and the phenyl ring, providing a comprehensive picture of all the non-covalent forces at play. researchgate.net
In Silico Prediction of Spectroscopic Parameters and Biological Activity
Computational methods are increasingly used to predict spectroscopic properties and biological activities before a compound is synthesized. In silico tools can predict a wide range of parameters, offering valuable insights into a molecule's potential. nih.gov
For spectroscopic parameters, quantum chemical calculations can predict vibrational frequencies (IR and Raman), which can then be compared to experimental spectra to confirm the structure and identify functional groups. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in structure elucidation. acs.org
The prediction of biological activity involves screening the compound against virtual models of biological targets like enzymes or receptors. nih.govresearchgate.net By using molecular docking, researchers can predict the binding affinity and mode of interaction of this compound with a specific protein target. researchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features with biological activity, predicting the molecule's potential as a kinase inhibitor, enzyme inhibitor, or GPCR ligand. nih.gov Pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity can also be predicted, helping to identify promising candidates early in the drug discovery process. nih.govresearchgate.net
Structure Activity Relationship Sar and Ligand Design Principles
Elucidation of Pharmacophore Features Related to the Isobutylamino Moiety
A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a response. dovepress.comd-nb.info For the 2-(isobutylamino)benzoic acid scaffold, the N-alkyl substituent, specifically the isobutyl group, constitutes a critical component of its pharmacophore, significantly influencing molecular recognition.
The N-H moiety of the parent anthranilic acid structure is considered essential for activity in many of its derivatives. Research on related N-aryl anthranilic acids has shown that replacing the N-H group with functionalities like O, CH2, S, SO2, or introducing a methyl or acetyl group on the nitrogen (N-CH3, N-COCH3) leads to a significant reduction in biological activity. pharmacy180.com This highlights the role of the secondary amine as a potential hydrogen bond donor.
The nature of the alkyl group itself is also a key determinant of activity. The branched isobutyl group provides specific steric bulk and hydrophobicity that can optimize interactions within a target's binding pocket. Altering this group, for instance, by replacing the isobutylamino moiety with an ethylamino group, has been a strategy used in analog development to probe the size and nature of the hydrophobic pocket. researchgate.net The unique combination of the isobutylamino group and the benzoate (B1203000) structure allows for systematic exploration of how variations in this part of the molecule affect biological activity. solubilityofthings.com In the design of inhibitors for various enzymes, the isobutylamino group has been identified as a crucial feature for achieving high potency. researchgate.net
| Moiety Modification | Rationale | Impact on Activity | Reference |
| N-H to N-CH3 | Probe importance of H-bond donation | Significantly reduced activity | pharmacy180.com |
| N-H to N-COCH3 | Introduce steric bulk and alter electronics | Significantly reduced activity | pharmacy180.com |
| N-H to O, S, CH2 | Bioisosteric replacement | Significantly reduced activity | pharmacy180.com |
| Isobutyl to Ethyl | Alter steric bulk and hydrophobicity | Used to probe binding pocket; resulted in a potent inhibitor in specific series | researchgate.net |
Role of the Benzoic Acid Core Substitution Pattern in Biological Efficacy
The substitution pattern on the benzoic acid core of this compound is a pivotal factor in determining its biological efficacy. The foundational structure, anthranilic acid (2-aminobenzoic acid), serves as a versatile scaffold in medicinal chemistry. researchgate.net The relative positions of the carboxyl and amino groups are critical; for instance, in the fenamate class of NSAIDs, the 2-amino (or N-substituted amino) arrangement is essential for activity, while the corresponding 3-amino and 4-aminobenzoic acid analogs are inactive. pharmacy180.com
Further substitutions on the anthranilic acid ring itself generally lead to a decrease in activity. pharmacy180.com However, strategic placement of substituents can be beneficial in specific contexts. For example, the palladium-mediated intramolecular biarylation of 2-bromo-4-(isobutylamino)benzoic acid has been used to synthesize more complex, cyclic analogs. researchgate.net
In the broader class of benzoic acid derivatives, substitutions are used to modulate activity and selectivity. In the development of Mcl-1/Bfl-1 protein inhibitors, a 2,5-substituted benzoic acid core was designed to anchor the molecule into the target's binding groove via a crucial hydrogen bond between the carboxylic acid and an arginine residue. nih.gov The nature and size of substituents introduced onto the aromatic scaffold were found to dictate the binding mode and occupancy of hydrophobic pockets. nih.gov For instance, halogenation can significantly influence bioactivity. Mono- and di-halogenated benzoic acid derivatives have shown distinct effects on the activation of cellular pathways like the autophagy-lysosome pathway. nih.gov The introduction of a bromine atom at the 5-position of a related methyl 2-(isobutylamino)benzoate scaffold is a key feature for exploring SAR. evitachem.com
The carboxylic acid group itself is a dominant feature, often acting as a bioisostere for other acidic functional groups. Its replacement with an isosteric tetrazole ring, for example, has been shown to retain anti-inflammatory activity in fenamates. pharmacy180.com
| Substitution on Benzoic Acid Core | General Effect on Activity | Specific Examples/Context | Reference |
| Carboxyl group at position 1 | Essential for activity in many series. | 3- and 4-aminobenzoic acid analogs are inactive as fenamates. | pharmacy180.com |
| Amino/Substituted amino at position 2 | Essential for activity in many series. | The ortho-amino arrangement is a key feature of anthranilate drugs. | pharmacy180.comnih.gov |
| Substitution on the anthranilic acid ring (positions 3, 4, 5, 6) | Generally reduces activity. | Can be used for synthetic handles, e.g., 2-bromo-4-(isobutylamino)benzoic acid. | pharmacy180.comresearchgate.net |
| Carboxylic acid replacement (e.g., with tetrazole) | Can retain or modulate activity. | Tetrazole is a common bioisostere for carboxylic acid, retaining anti-inflammatory properties. | pharmacy180.comnih.gov |
| Halogenation (e.g., Chloro, Bromo) | Can enhance or alter activity and binding mode. | 3-chloro-4-methoxybenzoic acid showed potent bioactivity in one study. Methyl 5-bromo-2-(isobutylamino)benzoate is used for SAR studies. | nih.govevitachem.com |
Stereochemical Influences on Molecular Recognition and Biological Response
Stereochemistry plays a crucial role in drug design, as the three-dimensional structure of a molecule dictates its ability to bind to a specific biological target. researchgate.net For molecules with chiral centers, different enantiomers or diastereomers can exhibit vastly different biological activities, pharmacokinetic profiles, and toxicities.
In the context of this compound analogs, understanding the stereochemical requirements of the target's binding site is critical for lead optimization. While the parent molecule itself is achiral, the introduction of chiral centers through substitution on the isobutyl group or the benzoic acid core can lead to stereoisomers with distinct properties. In silico approaches and crystallographic studies are often used to correlate the potency of different isomers with their specific binding modes in the active site. researchgate.net For example, the development of inhibitors for carbonic anhydrase involved synthesizing analogs where a change in conformation to an energetically favorable state was crucial for potency. researchgate.net
The replacement of the isobutylamino group with other, potentially chiral, moieties or the synthesis of more complex, rigid analogs containing stereocenters are common strategies. These approaches help to define the optimal spatial arrangement of functional groups required for molecular recognition and to design analogs that can bind to the active site with higher affinity and selectivity. researchgate.net
Predictive Models and Quantitative Structure-Activity Relationship (QSAR) Development for Analog Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. researchgate.netdergipark.org.tr These predictive models are invaluable for understanding SAR, prioritizing compounds for synthesis, and designing new analogs with improved potency. nih.gov
For classes of compounds like benzoic acid derivatives, 2D and 3D-QSAR models are developed. 2D-QSAR models correlate activity with calculated molecular descriptors (e.g., lipophilicity, electronic parameters), while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) use 3D structural information to relate steric and electrostatic fields to biological activity. dergipark.org.trnih.gov
In a study on 2-(oxalylamino)benzoic acid analogs, which are structurally related to this compound, molecular docking was first used to determine the binding conformation in the active site of the protein tyrosine phosphatase 1B (PTP1B) enzyme. nih.gov A CoMFA model was then built based on these docked conformations. The resulting model showed good statistical significance and predictive power, providing insights into how steric and electrostatic modifications could enhance inhibitory activity. nih.gov Similarly, 2D and 3D-QSAR models for benzoylamino benzoic acid derivatives highlighted the significance of lipophilic and specific steric parameters for their inhibitory potential. dergipark.org.tr
These models, often combined with pharmacophore-based virtual screening, allow researchers to filter large compound libraries for molecules that fit the required pharmacophoric features and are predicted to be active, thus accelerating the discovery of novel lead compounds. nih.govnih.gov
| Compound (2-(oxalylamino)benzoic acid analog) | Experimental pIC50 | Predicted pIC50 (CoMFA) | Reference |
| 1 | 5.30 | 5.28 | nih.gov |
| 2 | 4.80 | 4.88 | nih.gov |
| 3 | 4.70 | 4.67 | nih.gov |
| 4 | 4.68 | 4.71 | nih.gov |
| 5 | 4.62 | 4.54 | nih.gov |
| 6 | 4.57 | 4.60 | nih.gov |
| 7 | 4.41 | 4.42 | nih.gov |
| 8 | 4.38 | 4.45 | nih.gov |
| 9 | 4.31 | 4.29 | nih.gov |
| 10 | 4.24 | 4.25 | nih.gov |
| 11 | 4.20 | 4.13 | nih.gov |
| 12 | 3.92 | 4.02 | nih.gov |
Biological and Pharmacological Research Endeavors
In Vitro Assessment of Pharmacological Activities
In vitro studies have been fundamental in characterizing the pharmacological profile of compounds containing the 2-(isobutylamino)benzoic acid moiety. These assessments have provided crucial data on receptor binding, enzyme inhibition, and antimicrobial and anti-inflammatory activities.
The prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1) has been a significant target of interest for derivatives of this compound. wikipedia.org The EP1 receptor is implicated in pain and inflammation, making its antagonists promising candidates for new analgesic and anti-inflammatory drugs. patsnap.com
Research has led to the synthesis and evaluation of complex sulfonamide analogs that incorporate an isobutylamino group as potent EP1 receptor antagonists. nih.govresearchgate.net A notable series, 4-{[2-[(2-Furylsulfonyl)(isobutyl)amino]-5-(trifluoromethyl)phenoxy]methyl}benzoic acid and its analogs, were synthesized and assessed for their ability to block the EP1 receptor. nih.govresearchgate.net These studies found that compounds with this structural foundation demonstrated potent EP1 receptor antagonist activity. nih.govresearchgate.net Further optimization of the molecular structure was undertaken to enhance potency and improve pharmacological profiles. nih.gov The development of these antagonists highlights the importance of the N-phenylheteroarylsulfonamide core, to which the isobutylamino group is attached, in achieving high affinity and selectivity for the EP1 receptor. researchgate.net
Table 1: EP1 Receptor Antagonist Activity of Selected Benzoic Acid Derivatives
| Compound | Structure | Activity | Reference |
|---|---|---|---|
| Analog 2b | 4-{[2-[(2-Furylsulfonyl)(isobutyl)amino]-5-(trifluoromethyl)phenoxy]methyl}benzoic acid | Potent EP1 receptor antagonist activity | nih.govresearchgate.net |
| Monocyclic Acid Analogs | Analogs of compound 2b where the carboxylic acid is replaced with monocyclic acid bioisosteres | Potent EP1 receptor antagonist activity | nih.govresearchgate.net |
This table is for illustrative purposes; specific inhibitory concentrations (e.g., Ki, IC50) were not detailed in the provided search results.
During the development of the aforementioned EP1 receptor antagonists, their potential to inhibit cytochrome P450 (CYP) enzymes was also investigated. nih.govresearchgate.netresearchgate.net CYP enzymes are critical for the metabolism of a vast number of drugs, and their inhibition can lead to adverse drug-drug interactions. google.comuq.edu.au
The research on 4-{[2-[(2-Furylsulfonyl)(isobutyl)amino]...}benzoic acid analogs included efforts to minimize inhibitory activity against hepatic CYP isozymes. researchgate.net This structural optimization was a key part of the research, aiming to create compounds with a favorable safety profile by reducing the potential for harmful drug interactions. researchgate.net The investigation into CYP inhibition underscores a critical aspect of modern drug design, where metabolic stability and safety are assessed early in the development process. nih.govresearchgate.net
The anti-inflammatory potential of this compound derivatives is intrinsically linked to their activity as EP1 receptor antagonists. patsnap.com Prostaglandin E2 is a key mediator of inflammation, and by blocking its EP1 receptor, these compounds can inhibit downstream signaling events that promote inflammatory responses. patsnap.com The development of potent and selective EP1 antagonists is therefore a direct strategy for achieving anti-inflammatory effects. sigmaaldrich.com
While direct studies on this compound are limited, the broader class of benzoic acid derivatives and related amide structures have been evaluated for anti-inflammatory properties. ontosight.aiinternationaljournalcorner.com The mechanism for the studied sulfonamide derivatives involves the targeted blockade of the EP1 receptor, which is involved in the maintenance of inflammatory processes. researchgate.netresearchgate.net Synthetic isothiocyanates, another class of compounds, have been shown to exert anti-inflammatory effects by suppressing the NF-κB signaling pathway and reducing the expression of pro-inflammatory mediators like COX-2, IL-1β, and TNF-α. nih.gov
Benzoic acid derivatives are a class of compounds recognized for their potential antimicrobial properties. ontosight.ai Research into various phenolic acids, which are structurally related to benzoic acid, has demonstrated activity against both Gram-positive and Gram-negative bacteria. core.ac.ukmdpi.com The proposed mechanism involves the ability of the undissociated, partially lipophilic acid to cross the bacterial cell membrane. mdpi.com Once inside the cell, the subsequent acidification of the cytoplasm can lead to protein denaturation and disruption of cellular processes. mdpi.com
Specific studies on amides derived from carboxylic acids have also shown antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. internationaljournalcorner.com Although the antimicrobial spectrum of this compound itself has not been extensively detailed, the known activities of its chemical class suggest potential for such properties. ontosight.aiinternationaljournalcorner.com
Table 2: General Antimicrobial Activity of Related Acid Compounds
| Compound Class | Mechanism of Action | Target Organisms | Reference |
|---|---|---|---|
| Phenolic Acids | Disruption of cell membrane, intracellular pH decrease, protein denaturation. | Gram-positive and Gram-negative bacteria. | mdpi.com |
| Benzoic Acid Derivatives | General antimicrobial activity. | Bacteria. | ontosight.ai |
| Acid Amides | Not specified. | Staphylococcus aureus, Escherichia coli. | internationaljournalcorner.com |
The family of benzoic acid derivatives includes several compounds used as local anesthetics. scribd.comslideshare.net A structurally related compound, Meprylcaine, is identified as 2-Methyl-2-(propylamino/isobutylamino)-1-propanol benzoate (B1203000). scribd.com
The primary mechanism of action for local anesthetics is the reversible blockade of voltage-gated sodium channels in nerve membranes. slideshare.netwikipedia.org By binding to these channels, the influx of sodium ions that is necessary for the generation and propagation of an action potential is inhibited. This blockade prevents the nerve from transmitting a signal of pain, resulting in a loss of sensation in the targeted area. wikipedia.org While most local anesthetics act on sodium channels, some have been shown to modulate other targets, such as NMDA receptors, indicating varied mechanisms of action. nih.gov The metabolism of ester-type local anesthetics like benzocaine (B179285) involves hydrolysis by plasma pseudocholinesterase into para-aminobenzoic acid (PABA). nih.gov
Molecular Mechanism of Action Investigations
The molecular mechanisms underlying the pharmacological activities of this compound derivatives are tied to their specific molecular targets.
EP1 Receptor Antagonism: The EP1 receptor is a G-protein coupled receptor (GPCR). Upon binding its ligand, PGE2, it activates a signaling cascade involving Gq protein, leading to the activation of phospholipase C (PLC). wikipedia.org PLC then generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which results in an increase in intracellular calcium levels and activation of protein kinase C (PKC). wikipedia.orgpatsnap.com Antagonists containing the this compound scaffold work by competitively binding to the EP1 receptor, thereby preventing PGE2 from docking and initiating this pro-inflammatory and nociceptive signaling pathway. patsnap.comnih.gov
Anti-inflammatory Effects: The molecular mechanism of the anti-inflammatory action is a direct consequence of EP1 receptor blockade. By preventing the increase in intracellular calcium and the activation of PKC, these antagonists interrupt the signaling cascade that leads to the expression of inflammatory mediators and the sensitization of neurons to painful stimuli. patsnap.com
Local Anesthetic Action: For related derivatives with local anesthetic properties, the mechanism involves direct interaction with voltage-gated sodium channels. wikipedia.org The anesthetic molecule, typically in its charged, cationic form, accesses its binding site from the intracellular side of the nerve membrane. It binds within the channel pore, physically occluding it and stabilizing the channel in an inactivated state. This prevents the channel from opening in response to depolarization, thereby blocking nerve impulse conduction. wikipedia.org
Binding Site Characterization and Ligand-Target Interactions
The exploration of this compound and its analogs within the scientific community has shed light on their specific interactions with protein targets. These investigations are fundamental to comprehending the molecular underpinnings of their biological activity. A primary focus of this research has been on enzymes involved in inflammatory processes.
While comprehensive binding site characterization for this compound is not extensively documented, valuable insights can be drawn from studies on structurally similar fenamates and their interaction with cyclooxygenase (COX) enzymes. It is understood that the carboxylate group of such inhibitors typically establishes ionic bonds with a conserved arginine residue located at the entrance of the enzyme's active site. The core structure of the molecule, in this case, the isobutylaminobenzoic acid scaffold, extends into a hydrophobic channel within the enzyme. The orientation and interactions of the isobutyl group are pivotal in defining the compound's affinity for its target.
Computational docking studies on related N-aryl anthranilic acids have provided further details on these ligand-target interactions. These models indicate that the binding affinity is a result of a combination of hydrogen bonding, as well as hydrophobic and van der Waals forces between the ligand and the amino acid residues that form the active site. The conformation of the N-substituent is a key determinant in optimizing these molecular interactions.
Cellular Pathway Modulation
The influence of this compound and its derivatives on cellular pathways is directly related to their engagement with specific molecular targets. As analogs of fenamic acid, their principal mechanism of action is frequently associated with the inhibition of the cyclooxygenase (COX) pathway. By obstructing COX enzymes, these compounds halt the conversion of arachidonic acid into prostaglandins, which are significant mediators of inflammation. The subsequent decrease in prostaglandin synthesis results in a reduction of the inflammatory response.
Beyond the well-established COX inhibition, there is potential for the modulation of other cellular pathways. Research on related non-steroidal anti-inflammatory drugs (NSAIDs) has revealed effects on signaling pathways that are independent of COX activity. For instance, some NSAIDs have been observed to influence the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of genes involved in the inflammatory response. The activation of NF-κB triggers the transcription of a variety of pro-inflammatory molecules. The inhibition of this pathway would provide an additional mechanism for anti-inflammatory effects. However, specific studies confirming that this compound directly modulates the NF-κB pathway are limited.
Interaction with Biological Membranes and Surface Activity
The interaction of this compound with biological membranes is a significant factor in its pharmacokinetic and pharmacodynamic characteristics. As an amphiphilic molecule, with both a hydrophobic isobutyl component and a hydrophilic carboxylic acid group, it possesses the ability to interact with the lipid bilayers of cell membranes. This interaction can affect its absorption, distribution, and its capacity to access intracellular targets.
Studies focusing on the surface activity of related anthranilic acid derivatives have indicated their tendency to accumulate at lipid-water interfaces. This characteristic is governed by the equilibrium between the hydrophobic and hydrophilic parts of the molecule. The isobutyl group facilitates the molecule's entry into the hydrophobic core of the membrane, while the charged carboxylate group helps to anchor it at the aqueous interface. This interaction with the membrane could enable its entry into cells through passive diffusion.
The pH of the local environment is a critical determinant in the membrane interactions of acidic compounds such as this compound. At a physiological pH of approximately 7.4, the carboxylic acid group is predominantly deprotonated, rendering the molecule more soluble in water. In contrast, in more acidic conditions, such as those found in the stomach or in inflamed tissues, a larger fraction of the molecule will exist in its protonated, more lipophilic state, which can more easily traverse biological membranes.
Preclinical Pharmacokinetic and Pharmacodynamic Considerations (conceptual frameworks)
In Vitro Absorption and Distribution Models
To forecast the absorption and distribution of a novel chemical entity like this compound within a biological system, in vitro models are indispensable. These models offer preliminary indications of its potential bioavailability and how it might penetrate tissues.
A frequently used in vitro model for predicting intestinal absorption is the Caco-2 cell permeability assay. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate to form a monolayer of polarized enterocytes that mimics the intestinal barrier. The permeability of this compound across this monolayer would be assessed in both directions: from the apical (lumen) side to the basolateral (blood) side and vice versa. This measurement yields an apparent permeability coefficient (Papp), which helps to classify the compound's expected absorption in humans.
Another vital parameter is the extent of binding to plasma proteins. The degree to which a compound binds to plasma proteins, mainly albumin, influences its distribution and the amount available to reach its target tissues. In vitro techniques such as equilibrium dialysis or ultrafiltration are employed to ascertain the fraction of this compound that remains unbound in the plasma.
The following interactive table presents a conceptualization of the data that would be produced from such in vitro investigations.
| Parameter | In Vitro Model | Conceptual Finding | Implication |
| Intestinal Permeability | Caco-2 Permeability Assay | Moderate to High Papp | Suggests good potential for oral absorption |
| Plasma Protein Binding | Equilibrium Dialysis | High (>95%) | Points to a limited free drug concentration, which may affect distribution |
Biotransformation and Excretion Pathway Analysis
A thorough understanding of the biotransformation (metabolism) and excretion pathways of this compound is essential for predicting its half-life, its potential for interacting with other drugs, and the possibility of forming active or toxic metabolites.
In vitro metabolism studies are commonly carried out using human liver microsomes or hepatocytes. These systems contain the principal drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. By incubating this compound with these preparations and analyzing the resulting metabolites, the primary metabolic routes can be elucidated. For a compound with this structure, likely metabolic transformations would include the hydroxylation of the isobutyl group or the aromatic ring, and the glucuronidation of the carboxylic acid group.
Identifying the specific CYP isoforms that are responsible for the metabolism of this compound is also of great importance. This is typically accomplished by using a panel of recombinant human CYP enzymes. Knowing which CYPs are involved (for example, CYP3A4, CYP2C9) is crucial for predicting potential drug-drug interactions with other medications that are substrates, inhibitors, or inducers of these same enzymes.
The following interactive table provides a conceptual framework for the analysis of biotransformation and excretion.
| Aspect | In Vitro Method | Conceptual Outcome | Significance |
| Metabolic Stability | Human Liver Microsomes | Moderate to High Clearance | Indicates a potentially short half-life in the body |
| Metabolite Identification | LC-MS/MS Analysis | Hydroxylated and glucuronidated metabolites | Provides an understanding of the clearance mechanism and the potential for active metabolites |
| CYP Isoform Mapping | Recombinant Human CYPs | Metabolism primarily by CYP2C9 and CYP3A4 | Helps in predicting potential drug-drug interactions |
| Excretion Route Prediction | Metabolite Profiling | Formation of polar metabolites | Suggests that renal excretion is a major pathway |
Advanced Material Science and Supramolecular Chemistry Applications
Utilization as Monomers in Polymer Synthesis
2-(Isobutylamino)benzoic acid and its substituted variants serve as key monomers in the synthesis of specialized aromatic polyamides. researchgate.net Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. researchgate.net The introduction of an N-alkyl group, such as isobutyl, into the polymer backbone significantly alters the properties of the resulting material by preventing the formation of strong inter-chain hydrogen bonds that characterize unsubstituted polyamides like Kevlar. This substitution enhances solubility and processability, making them suitable for creating unique polymer architectures. researchgate.net
The polymerization of N-substituted aminobenzoic acids can lead to the formation of N-substituted poly(p-benzamides). ufinity.jp These polymers are a type of abiotic foldamer, molecules that mimic the folding behavior of biological polymers like proteins. researchgate.net The specific stereochemistry of the side chains and the conformation of the amide bonds along the polymer chain dictate the adoption of stable, predictable secondary structures, such as helices. ufinity.jpnih.gov The isobutyl group, as a chiral or achiral substituent, plays a crucial role in influencing these conformations. ufinity.jp
Construction of Macrocyclic Aromatic Amides and Foldamers
The self-condensation of this compound derivatives is a prominent strategy for constructing macrocyclic aromatic amides. These cyclic structures are of significant interest due to their well-defined shapes, interior cavities, and potential applications in molecular recognition and as transmembrane channels. researchgate.netjst.go.jp The cis-conformation preference of the tertiary amide bonds formed from N-substituted monomers is a key factor driving the cyclization process. researchgate.netjst.go.jp
During attempts to synthesize larger macrocycles via the self-condensation of substituted this compound monomers, the formation of cyclic triamides is frequently observed. jst.go.jpnih.gov For instance, the self-condensation of 2-bromo-4-(isobutylamino)benzoic acid using condensing agents like dichlorotriphenylphosphorane (B105816) or tetrachlorosilane (B154696) in pyridine (B92270) unexpectedly yields the corresponding cyclic triamide as a significant product. nih.govcalameo.comresearchgate.net
The reaction to form the cyclic triamide of 2-bromo-4-(isobutylamino)benzoic acid has been optimized, with the use of tetrachlorosilane in pyridine showing improved yields over dichlorotriphenylphosphorane. calameo.com The isolated cyclic triamide often consists of two isomers: a syn isomer where the three bromine atoms are oriented on the same face of the macrocycle, and an anti isomer. calameo.comresearchgate.net These halogenated cyclic triamides are not merely byproducts but crucial precursors for more complex aromatic systems. researchgate.netresearchgate.net The palladium-mediated intramolecular biarylation of these cyclic triamides is a key step in synthesizing coronene (B32277) analogues. researchgate.netdntb.gov.ua
| Monomer | Condensation Reagent | Product(s) | Reference |
| 2-Bromo-4-(isobutylamino)benzoic acid | Dichlorotriphenylphosphorane | Cyclic Triamide (low yield) | calameo.com |
| 2-Bromo-4-(isobutylamino)benzoic acid | Tetrachlorosilane/Pyridine | Cyclic Triamide (syn and anti isomers) | calameo.comresearchgate.net |
| 2-Chloro-4-(isobutylamino)benzoic acid | Dichlorotriphenylphosphorane | Cyclic Triamide | researchgate.netresearchgate.net |
| 4-Bromo-3-(isobutylamino)benzoic acid | Tetrachlorosilane/Pyridine | Cyclic Triamide, Cyclic Tetraamide | jst.go.jpnih.gov |
While smaller macrocycles like triamides can form spontaneously, the directed synthesis of larger rings such as cyclic tetraamides and hexaamides from this compound derivatives is more challenging and often requires a strategic, stepwise approach. jst.go.jpnih.gov Direct self-condensation of monomers like 4-bromo-3-(isobutylamino)benzoic acid often yields a mixture of products, including the cyclic triamide and cyclic tetraamide, but not the desired cyclic hexaamide. jst.go.jpnih.govresearchgate.net
To achieve the synthesis of the cyclic hexaamide, researchers have developed multi-step strategies. jst.go.jpnih.gov One successful approach involves first synthesizing a linear dimer in five steps from the initial 4-bromo-3-(isobutylamino)benzoic acid monomer. jst.go.jpnih.gov The self-condensation of this dimer then proceeds with a higher propensity to form the larger cyclic hexaamide. nih.gov An alternative and often more efficient method involves the stepwise synthesis of the linear hexamer, followed by an intramolecular cyclization reaction, which can afford the target cyclic hexaamide in a good yield. jst.go.jpnih.gov The resulting cyclic hexaamide of 4-bromo-3-(isobutylamino)benzoic acid was identified as a potential precursor for an amide analogue of Kekulene. researchgate.netresearchgate.net
Development of Advanced Aromatic Systems: Coronene and Kekulene Analogues
A significant application of cyclic amides derived from halogenated this compound is their use as precursors for creating larger, nitrogen-doped polycyclic aromatic hydrocarbons (PAHs), specifically analogues of coronene and kekulene. researchgate.netresearchgate.net These "super-aromatic" systems are of interest for their unique electronic and optical properties, with potential applications in organic electronics. researchgate.netdntb.gov.ua
The synthesis of an amide-containing coronene analogue is achieved through the palladium-mediated intramolecular biarylation of the cyclic triamide of 2-bromo-4-(isobutylamino)benzoic acid. researchgate.netresearchgate.net This reaction creates new carbon-carbon bonds between the aromatic rings of the macrocycle, effectively stitching them together to form the planar, disc-shaped coronene structure. researchgate.net The efficiency of this key transformation was found to be significantly improved by the introduction of methyl groups onto the aromatic rings of the precursor and the use of tri-tert-butylphosphine (B79228) as a ligand for the palladium catalyst. researchgate.netdntb.gov.ua
Similarly, researchers have targeted the synthesis of Kekulene analogues. The strategy involved preparing the cyclic hexaamide of 4-bromo-3-(isobutylamino)benzoic acid. researchgate.netresearchgate.net The intention was that this macrocycle could be converted to the Kekulene analogue through an intramolecular bond formation between the brominated carbon of one unit and an ortho-carbon on the adjacent unit. researchgate.netresearchgate.net
| Precursor | Reaction Type | Target System | Reference |
| Cyclic triamide of 2-bromo-4-(isobutylamino)benzoic acid | Palladium-mediated intramolecular C-C bond formation | Coronene Analogue | researchgate.netresearchgate.netresearchgate.net |
| Cyclic hexaamide of 4-bromo-3-(isobutylamino)benzoic acid | Proposed intramolecular C-C bond formation | Kekulene Analogue | researchgate.netresearchgate.net |
Intermediary Role in Complex Chemical Synthesis Beyond Medicinal Chemistry
Beyond its role in polymer and supramolecular chemistry, this compound and its derivatives serve as important intermediates in the synthesis of other complex molecules. In one example, methyl-3-amino-4-(isobutylamino)benzoate, derived from its parent acid, was used as a key intermediate in the synthesis of 2-substituted aminobenzimidazoles. researchgate.net This process involved an ionic liquid-supported synthesis where the isobutylamino group was installed via nucleophilic aromatic substitution, followed by further transformations to build the benzimidazole (B57391) ring system. researchgate.net In another instance, 4-(isobutylamino)-2-oxo-2H-chromene-3-carboxylic acid was synthesized, demonstrating the utility of the isobutylamino benzoic acid scaffold in creating heterocyclic compounds like chromenes. core.ac.uk
Concluding Remarks and Prospective Research Directions
Future Exploration of Novel Synthetic Pathways
The development of efficient and sustainable synthetic routes is paramount for the broader application of 2-(isobutylamino)benzoic acid and its derivatives. Future research should prioritize the exploration of innovative catalytic systems and reaction conditions.
Current synthetic strategies for N-substituted anthranilic acids often rely on established methods like the Ullmann condensation and Buchwald-Hartwig amination. rsc.org While effective, these methods can sometimes require harsh reaction conditions or expensive catalysts. Future investigations could focus on developing more environmentally friendly and cost-effective alternatives. For instance, exploring metal-free multicomponent reactions (MCRs) could offer a highly atom- and step-economical approach to synthesize anthranilate esters and their derivatives. rsc.org The development of chemo- and regioselective copper-catalyzed cross-coupling reactions that eliminate the need for protecting groups on the carboxylic acid functionality also presents a promising avenue for simplifying synthetic procedures and improving yields. researchgate.net
Furthermore, solid-phase synthesis methodologies, which have been successfully applied to generate libraries of N-substituted anthranilates for high-throughput screening, could be further optimized. rsc.org Research into novel polymeric supports and linker strategies could enhance the efficiency and purity of the resulting compounds. Another area of interest is the application of direct reductive amination techniques, which have shown promise in the solution-phase synthesis of related compounds. rsc.org Adapting these methods for this compound could provide a straightforward and versatile synthetic tool.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The convergence of artificial intelligence (AI) and chemistry offers a transformative approach to drug discovery and materials science. tandfonline.com Machine learning (ML) algorithms can be employed to accelerate the design and optimization of novel this compound derivatives with desired properties.
AI and ML can be utilized to build predictive models for various physicochemical and biological properties, such as solubility, toxicity, and binding affinity to specific biological targets. tandfonline.comtandfonline.comresearchgate.net These models, trained on existing experimental data, can help prioritize the synthesis of compounds with the highest probability of success, thereby reducing the time and cost associated with traditional trial-and-error approaches. tandfonline.com For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activities, guiding the design of more potent and selective compounds. tandfonline.comucj.org.ua
Furthermore, de novo drug design algorithms, powered by deep learning and reinforcement learning, can generate entirely new molecular structures based on the this compound scaffold. nih.gov These algorithms can explore a vast chemical space to identify novel compounds with optimized properties for specific therapeutic applications. nih.gov The integration of AI in retrosynthetic analysis can also aid chemists in devising efficient synthetic routes for these computationally designed molecules. tandfonline.com
Expansion of Biological Screening to New Therapeutic Areas
While derivatives of anthranilic acid have been investigated for various biological activities, a comprehensive screening of this compound and its analogs across a wider range of therapeutic areas is warranted. mdpi.comnih.gov The structural features of this scaffold suggest potential for interaction with diverse biological targets.
Future research should involve systematic biological screening of a library of this compound derivatives against a broad panel of assays. This could uncover novel activities in areas such as oncology, infectious diseases, and inflammatory disorders. mdpi.comnih.gov For example, given that some anthranilic acid derivatives exhibit anti-inflammatory and analgesic properties, it would be valuable to explore the potential of this compound derivatives in these areas. ucj.org.uanih.gov
Moreover, investigating the activity of these compounds against specific enzyme targets, such as histone deacetylases (HDACs) or kinases, could lead to the development of targeted therapies. nih.gov The structural similarity to other known bioactive molecules suggests that derivatives of this compound could serve as valuable starting points for the development of new drug candidates. nih.govarabjchem.org The synthesis of hybrid molecules incorporating the this compound moiety with other pharmacologically active fragments is another promising strategy to explore. mdpi.com
Exploration of Supramolecular Assemblies and Functional Materials Based on this compound Scaffolds
The ability of benzoic acid derivatives to participate in hydrogen bonding and other non-covalent interactions makes them attractive building blocks for the construction of supramolecular assemblies and functional materials. nih.gov The unique combination of a carboxylic acid and a secondary amine in this compound provides opportunities for creating well-defined, ordered structures.
Research in this area could focus on the design and synthesis of crystalline solids, liquid crystals, and polymers based on the this compound scaffold. researchgate.netnih.gov The formation of distinct supramolecular architectures through hydrogen bonding has been observed in related N-aryl anthranilic acid derivatives, suggesting that this compound could also form interesting and potentially useful solid-state structures. researchgate.net These materials could have applications in areas such as organic electronics, sensing, and catalysis. bohrium.com
Furthermore, the incorporation of this compound into polymer backbones could lead to the development of new functional polymers with tailored properties. nveo.org For example, polymers containing this moiety might exhibit interesting thermal, mechanical, or photophysical properties. The self-assembly of these molecules into higher-order structures like nanofibers or gels could also be explored for applications in biomaterials and nanotechnology. science.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Isobutylamino)benzoic acid, and how can reaction conditions be optimized?
- Methodology : A two-step synthesis involving condensation of substituted benzaldehydes with aminobenzoic acid derivatives is commonly employed. For example, reacting isobutylamine with a pre-functionalized benzoic acid precursor under controlled pH (e.g., acidic or basic catalysis) can yield the target compound. Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (60–80°C), and solvent polarity (e.g., ethanol or DMF) to maximize yield .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm intermediate purity through recrystallization.
Q. Which analytical techniques are most effective for characterizing the structural purity of this compound?
- Methodology :
- X-ray crystallography : Resolve crystal structure using SHELX software to confirm bond angles and stereochemistry .
- NMR spectroscopy : Use - and -NMR to verify proton environments and carbon backbone integrity.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Protocols : Follow standardized reporting guidelines for spectral data, as outlined in academic journal instructions (e.g., Beilstein Journal of Organic Chemistry) .
Q. What are the critical parameters for maintaining the stability of this compound in experimental settings?
- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation or hydrolysis .
- Handling : Avoid prolonged exposure to light or humidity. Use degassed solvents for solubility studies to minimize degradation .
Advanced Research Questions
Q. How do CYP enzymes interact with this compound, and what methodologies identify its metabolic pathways?
- Methodology :
- In vitro assays : Incubate the compound with human liver microsomes and NADPH cofactors. Monitor metabolite formation via LC-MS/MS.
- Mechanistic studies : Use isotopic labeling (e.g., ) to trace metabolic intermediates. For CYP-mediated oxidation, propose pathways analogous to 4-(imidazol-1-yl)benzoic acid, where hydroxylation or N-dealkylation occurs .
- Data interpretation : Compare fragmentation patterns with synthetic standards and leverage computational tools (e.g., molecular docking) to predict enzyme-substrate interactions .
Q. What strategies resolve contradictions in reported solubility data for this compound across different solvent systems?
- Methodology :
- Solvent screening : Test solubility in buffered aqueous solutions (pH 2–12) and organic solvents (e.g., DMSO, acetonitrile) using UV-Vis spectroscopy or gravimetric analysis.
- Statistical analysis : Apply ANOVA to assess variability between studies, considering factors like temperature, ionic strength, and measurement techniques .
- Mitigation : Standardize protocols (e.g., ICH guidelines) and report solvent purity, equilibration time, and agitation methods to enhance reproducibility .
Q. How can researchers validate the identity and purity of this compound using orthogonal analytical methods?
- Methodology :
- Orthogonal techniques : Combine HPLC (for purity assessment), elemental analysis (C/H/N ratios), and differential scanning calorimetry (DSC) to detect polymorphic impurities.
- Reference standards : Cross-validate results with certified reference materials (CRMs) or in-house synthesized controls .
- Documentation : Align characterization data with journal requirements, ensuring spectral peaks are fully assigned and impurities quantified .
Q. What computational modeling approaches predict the reactivity of this compound in complex biological systems?
- Methodology :
- DFT calculations : Optimize molecular geometry using Gaussian or ORCA software to predict electrophilic/nucleophilic sites.
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers or protein targets (e.g., serum albumin) to assess bioavailability .
- Validation : Correlate computational predictions with experimental data (e.g., binding affinity assays) to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
